5'-Trifluoroacetamido-5'-deoxythymidine

Übersicht

Beschreibung

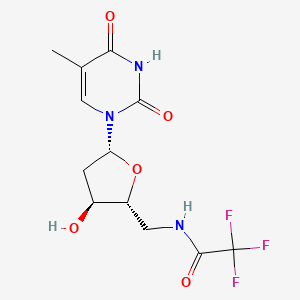

5’-Trifluoroacetamido-5’-deoxythymidine is a nucleoside analog known for its potent antiviral properties. It has shown significant potential in the research of DNA virus-mediated infections, particularly those associated with herpesviruses. The compound’s molecular formula is C12H14F3N3O5, and it has a molecular weight of 337.26 g/mol.

Vorbereitungsmethoden

The synthesis of 5’-Trifluoroacetamido-5’-deoxythymidine involves a multi-step reaction process. The general synthetic route includes the following steps :

Reaction with Pyridine: The initial step involves reacting the starting material with pyridine for 12 hours at temperatures ranging from 0 to 20°C.

Sodium Azide Reaction: The intermediate product is then treated with sodium azide in N,N-dimethylformamide for 12 hours at 70°C.

Hydrogenation: The resulting compound undergoes hydrogenation using palladium (10%) on activated carbon in methanol for 5 hours under a pressure of 3102.97 Torr.

Final Step: The final step involves treating the product with methanol for 1 hour at -78°C under an inert atmosphere.

Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to meet production demands. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality .

Analyse Chemischer Reaktionen

5’-Trifluoroacetamido-5’-deoxythymidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using hydrogenation techniques, as mentioned in the synthesis process.

Substitution: The compound can undergo substitution reactions, particularly at the trifluoroacetamido group.

Common reagents used in these reactions include pyridine, sodium azide, and palladium on activated carbon . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5’-Trifluoroacetamido-5’-deoxythymidine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of other nucleoside analogs and for studying reaction mechanisms.

Biology: The compound is utilized in the study of DNA replication and repair mechanisms.

Medicine: It has shown promise as an antiviral agent, particularly against herpesviruses and HIV-1.

Industry: The compound is used in the production of antiviral drugs and as a research tool in pharmaceutical development.

Wirkmechanismus

The antiviral activity of 5’-Trifluoroacetamido-5’-deoxythymidine is primarily due to its selective inhibition of viral DNA replication. The compound targets viral thymidine kinase, an enzyme crucial for viral DNA synthesis. By inhibiting this enzyme, the compound effectively suppresses the replication of viral DNA, thereby preventing the spread of the virus.

Vergleich Mit ähnlichen Verbindungen

5’-Trifluoroacetamido-5’-deoxythymidine can be compared with other nucleoside analogs such as:

5-Fluorouracil: Another thymidine analog used in cancer chemotherapy.

Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.

Acyclovir: An antiviral drug primarily used for treating herpes simplex virus infections.

What sets 5’-Trifluoroacetamido-5’-deoxythymidine apart is its trifluoroacetamido group, which enhances its antiviral efficacy and specificity.

Biologische Aktivität

5'-Trifluoroacetamido-5'-deoxythymidine (TFAT) is a modified nucleoside that has garnered interest in molecular biology and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and implications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a nucleoside analog characterized by the presence of a trifluoroacetamido group at the 5' position of deoxythymidine. This modification enhances its stability and alters its interaction with biological macromolecules, particularly DNA polymerases.

Substrate for DNA Polymerases

TFAT exhibits significant biological activity as a substrate for DNA polymerases, which are essential enzymes involved in DNA replication and repair. Studies indicate that TFAT can be effectively incorporated into DNA strands during synthesis, demonstrating compatibility with various polymerases, including:

- DNA Polymerase α : Facilitates the initiation of DNA replication.

- DNA Polymerase β : Involved in DNA repair processes.

- Taq Polymerase : Commonly used in PCR applications.

The incorporation efficiency of TFAT into oligonucleotides varies depending on the specific enzyme used. For instance, it has been reported that TFAT enhances the fidelity of DNA synthesis under certain conditions, making it a valuable tool for researchers aiming to produce high-fidelity DNA constructs .

Synthesis Methods

The synthesis of TFAT typically involves the modification of deoxythymidine through various chemical reactions. A common method includes:

- Protection of Hydroxyl Groups : The 3' and 5' hydroxyl groups of deoxythymidine are protected using suitable protecting groups (e.g., DMT).

- Introduction of Trifluoroacetamido Group : The trifluoroacetamido moiety is introduced via acylation reactions.

- Deprotection : The protecting groups are removed to yield the final product.

This multi-step synthesis requires careful optimization to achieve high yields and purity levels, with typical purities exceeding 95% as determined by HPLC .

Efficacy in Antiviral Applications

Research has demonstrated that TFAT exhibits antiviral properties against certain viruses by inhibiting viral replication. A notable study investigated its effects on herpes simplex virus (HSV) replication. TFAT was shown to reduce viral load significantly in vitro, suggesting potential therapeutic applications in treating viral infections .

Binding Affinity Studies

Recent advancements in artificial intelligence have facilitated the prediction of drug-target interactions for compounds like TFAT. Using machine learning algorithms, researchers have assessed the binding affinity of TFAT to various target proteins, revealing promising interactions that warrant further exploration in drug development .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 55812-00-5 |

| Molecular Formula | C_8H_10F_3N_3O_4 |

| Purity | >95% (HPLC) |

| Primary Biological Activity | Substrate for DNA polymerases |

| Antiviral Activity | Effective against HSV |

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N3O5/c1-5-4-18(11(22)17-9(5)20)8-2-6(19)7(23-8)3-16-10(21)12(13,14)15/h4,6-8,19H,2-3H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCENNXGUXKBJMJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CNC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CNC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551652 | |

| Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55812-00-5 | |

| Record name | 5'-Deoxy-5'-(2,2,2-trifluoroacetamido)thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.